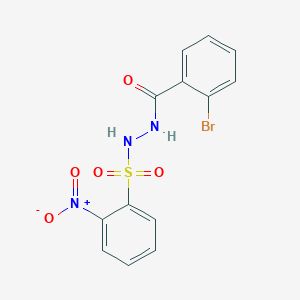![molecular formula C14H12N2O6S B410644 Methyl 4-[(3-nitrophenyl)sulfonylamino]benzoate CAS No. 333310-79-5](/img/structure/B410644.png)
Methyl 4-[(3-nitrophenyl)sulfonylamino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(3-nitrophenyl)sulfonylamino]benzoate is an organic compound with a complex structure that includes a benzoate ester, a nitrophenyl group, and a sulfonylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3-nitrophenyl)sulfonylamino]benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the sulfonamide intermediate, which is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3-nitrophenyl)sulfonylamino]benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Oxidation: The sulfonylamino group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Oxidation: Hydrogen peroxide (H₂O₂)
Major Products Formed
Scientific Research Applications
Methyl 4-[(3-nitrophenyl)sulfonylamino]benzoate has diverse applications in scientific research:
Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers or coatings.
Organic Synthesis: It serves as a building block for more complex molecules in organic synthesis, facilitating the creation of novel compounds for various applications.
Mechanism of Action
The mechanism of action of Methyl 4-[(3-nitrophenyl)sulfonylamino]benzoate depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, inhibiting or activating their function. The sulfonylamino group can form hydrogen bonds with active sites, while the nitrophenyl group can participate in π-π interactions, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-aminobenzoate
- Methyl 4-nitrobenzoate
- 4-[(3-nitrophenyl)sulfonylamino]benzoic acid
Uniqueness
Methyl 4-[(3-nitrophenyl)sulfonylamino]benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a nitrophenyl and a sulfonylamino group distinguishes it from simpler analogs like Methyl 4-aminobenzoate and Methyl 4-nitrobenzoate, providing a broader range of applications and interactions .
Properties
IUPAC Name |
methyl 4-[(3-nitrophenyl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6S/c1-22-14(17)10-5-7-11(8-6-10)15-23(20,21)13-4-2-3-12(9-13)16(18)19/h2-9,15H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFQOUNCDDZSNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(3,4-dimethoxyphenyl)acetyl]-4-nitrobenzenesulfonohydrazide](/img/structure/B410562.png)











![N'-[(3,4-dimethoxyphenyl)acetyl]-2-nitrobenzenesulfonohydrazide](/img/structure/B410584.png)
